molecular formula C13H18BClO3 B1431321 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165936-01-5

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1431321
CAS No.: 1165936-01-5
M. Wt: 268.54 g/mol
InChI Key: LCQTZTSLYVFFKL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 1165936-01-5) is a substituted phenylboronic acid pinacol ester of interest in medicinal and synthetic chemistry . As a stable, crystalline boronic ester, it is designed to serve as a key building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it functions as an efficient coupling partner to construct biaryl systems, which are privileged scaffolds in numerous pharmaceutical compounds and organic materials . The presence of both chloro and methoxy substituents on the aromatic ring provides distinct sites for further functionalization and metal-halogen exchange, enhancing its versatility in multi-step synthetic routes . While specific biological data for this compound may be limited, boronic esters of this class are fundamentally important in developing active pharmaceutical ingredients (APIs) and are used for the synthesis of herbicide intermediates . The compound must be handled under inert conditions to preserve its stability and prevent oxidation . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. References This product description was generated based on information for the compound with CAS 1165936-01-5 and analogs . The described applications and properties are inferred from the general chemical class and related compounds in the search results .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQTZTSLYVFFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160274
Record name 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165936-01-5
Record name 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165936-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : This compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
    Reaction TypeExample ReactionReference
    Suzuki CouplingAryl halide + Boronic acid → Biaryl compound

Medicinal Chemistry

The compound has potential applications in the design of new pharmaceuticals due to its ability to modify biological activity through the introduction of boron into drug molecules. Some specific uses include:

  • Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
    Study FocusFindingsReference
    Anticancer ActivityInhibition of cancer cell growth

Materials Science

In materials science, this compound is utilized for:

  • Synthesis of Functional Polymers : The dioxaborolane moiety allows for the creation of polymers with tailored properties for applications in electronics and photonics.
    Application AreaDescriptionReference
    ElectronicsDevelopment of conductive polymers

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity when reacting with various aryl halides.

Case Study 2: Anticancer Properties

A publication in Medicinal Chemistry Letters explored the anticancer effects of boron-containing compounds. The study found that derivatives of this dioxaborolane exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Positional Isomers

  • 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627525-96-6) Substituents: 4-chloro, 3-methoxy. Key Difference: Swapped substituent positions alter electronic effects. Similarity Score: 0.85 (compared to the target compound) .
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: 2,6-dichloro, 3,5-dimethoxy.
    • Key Difference : Additional chloro and methoxy groups increase steric bulk and electron-withdrawing effects, reducing solubility in polar solvents. Used in synthesizing indazole-based anticancer agents via Suzuki coupling (92% yield) .

Halogenated Derivatives

  • 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: 3-chloro, 5-fluoro, 2-methoxy.
    • Key Difference : Fluorine introduction enhances metabolic stability and lipophilicity, making it suitable for drug discovery. Predicted boiling point: 363.0±42.0 °C .
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: 3,5-dichloro.
    • Key Difference : Symmetric dichloro substitution increases electrophilicity but reduces reactivity in electron-deficient coupling partners. Used in materials science for rigid polymer synthesis .

Methoxy-Substituted Analogs

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: 4-methoxy.
    • Key Difference : Lacks chloro substitution, leading to higher electron density at the boron center. NMR $^1$H-NMR (CD$_3$CN, 250 MHz): δ 7.66 (d, J = 1.8 Hz, 1H), 3.91 (s, 3H) .
    • Application : Intermediate in fluorescent dye synthesis .
  • 2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: Ethynyl-linked 4-methoxyphenyl.
    • Key Difference : Extended conjugation via ethynyl groups enhances photophysical properties. Used in organic electronics for light-emitting diodes .

Heterocyclic and Thiophene Derivatives

  • 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: Thiophene ring with 4-chloro.
    • Key Difference : Heterocyclic core modifies electronic properties for charge-transfer applications. Molecular weight: 244.546 g/mol .
  • 2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Substituents: 2-chloro, 4-methylsulfanyl.
    • Key Difference : Sulfur-containing groups improve metal-binding capacity. Molecular formula: C${13}$H${18}$BClO$_2$S .

Key Observations :

  • Yield Variability : Electron-deficient aryl halides (e.g., dichloro derivatives) require harsher conditions but achieve higher yields due to reduced side reactions .
  • Catalyst Dependence : Palladium catalysts dominate for aryl halides, while cobalt-based systems (e.g., UiO-Co) are emerging for toluene derivatives .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-chloro) exhibit lower reactivity in coupling reactions due to steric hindrance .

Stability and Physicochemical Properties

  • Thermal Stability : Chloro-substituted derivatives (e.g., 3-chloro-4-methoxy) exhibit higher decomposition temperatures (~250–300°C) compared to methoxy-only analogs .
  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas chloro groups enhance lipophilicity .
  • NMR Shifts : The boron-bound carbon in $^{13}$C-NMR typically resonates at δ 84–85 ppm, with methoxy protons at δ 3.8–4.0 ppm .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The most common and effective preparation method involves the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. This method is widely applied for synthesizing arylboronic acid pinacol esters due to its high selectivity and good yields.

Typical Reaction Scheme:

$$
\text{Ar-Br (or Ar-Cl)} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 80^\circ C} \text{Ar-Bpin}
$$

Where:

  • Ar = 3-chloro-4-methoxyphenyl or related substituted phenyl
  • B2pin2 = bis(pinacolato)diboron
  • KOAc = potassium acetate (base)
  • Pd(dppf)Cl2 = palladium catalyst with 1,1'-bis(diphenylphosphino)ferrocene ligand
  • Solvent = 1,4-dioxane
  • Temperature = 80 °C
  • Atmosphere = inert (nitrogen or argon)

Example from Literature:

  • In a reported synthesis, 5-bromo-1-chloro-3-fluoro-2-methoxybenzene was reacted with bis(pinacolato)diboron and KOAc in dioxane under nitrogen atmosphere with Pd(dppf)Cl2 catalyst at 80 °C for 2 hours. The product was isolated by extraction and purified via silica gel chromatography, yielding 74.45% of the corresponding boronic ester as a colorless oil.
Parameter Details
Starting Material 5-bromo-1-chloro-3-fluoro-2-methoxybenzene
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction Time 2 hours
Atmosphere Nitrogen (inert)
Yield 74.45%
Purification Silica gel chromatography (PE:DCM=10:1)

This method is adaptable to various substituted aryl halides, including those bearing chloro and methoxy groups, making it suitable for preparing 2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Lithiation Followed by Electrophilic Borylation

An alternative approach involves lithiation of the substituted aryl halide followed by reaction with an electrophilic boron reagent:

  • Lithiation Step: Treatment of a substituted aryl halide (e.g., 1-chloro-3-fluoro-2-benzene derivatives) with an alkyl lithium reagent to form a lithio intermediate.

  • Borylation Step: The lithio intermediate is then reacted with an electrophilic boronic acid derivative to form a substituted phenylboronate intermediate.

  • Hydrolysis and Esterification: The intermediate is treated with aqueous base to form a trihydroxyborate species, which upon acidification yields the substituted phenylboronic acid. Finally, reaction with 2,3-dimethyl-2,3-butanediol (pinacol) affords the pinacol ester.

Comparative Analysis of Preparation Methods

Aspect Pd-Catalyzed Borylation Lithiation + Electrophilic Borylation
Starting Materials Aryl halides (bromo/chloro derivatives) Substituted aryl halides + alkyl lithium
Catalyst/ Reagents Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc Alkyl lithium, electrophilic boronic acid
Reaction Conditions 80 °C, inert atmosphere, 1,4-dioxane Low temperature lithiation, multiple steps
Yield Typically 70-80% Variable, often lower due to multiple steps
Purification Silica gel chromatography Multiple purification steps
Advantages Simplicity, good yields, scalability Access to sensitive substrates, regioselectivity
Disadvantages Requires palladium catalyst, sensitive to sterics More complex, requires handling of organolithium reagents

Research Findings and Notes

  • The palladium-catalyzed borylation method is the most practical and widely used approach for synthesizing this compound, providing good yields and operational simplicity.

  • Reaction parameters such as base choice (KOAc), solvent (1,4-dioxane), and temperature (80 °C) are critical for optimal yields and purity.

  • The lithiation method offers an alternative route but is more suitable for substrates incompatible with palladium catalysis or requiring regioselective functionalization.

  • Purification is typically achieved by silica gel chromatography using petroleum ether/dichloromethane mixtures.

  • The compound’s stability as a pinacol ester facilitates its use in subsequent cross-coupling reactions.

Summary Table of Key Preparation Data

Preparation Method Catalyst/Reagents Conditions Yield (%) Notes
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc 80 °C, 1,4-dioxane, 2 h 74.45 Simple, scalable, good yield
Lithiation + Electrophilic Borylation Alkyl lithium, boronic acid derivative Low temp lithiation, multiple steps Variable Complex, sensitive substrates

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general protocol involves:

  • Starting materials : 3-Chloro-4-methoxybromobenzene and bis(pinacolato)diboron (B₂pin₂).
  • Catalyst system : Pd(dppf)Cl₂ (1–5 mol%) with a base (e.g., KOAc or K₂CO₃).
  • Solvent : Anhydrous DMSO or THF under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity. Confirm structure via ¹H/¹³C NMR (boron peak at δ ~30 ppm in ¹¹B NMR) .

Advanced: How do steric and electronic effects of the 3-chloro-4-methoxyphenyl substituent influence Suzuki-Miyaura coupling efficiency?

Answer:
The chloro group (electron-withdrawing) enhances electrophilicity of the boronate, while methoxy (electron-donating) increases solubility but may hinder transmetallation. Key considerations:

  • Steric hindrance : The 3-chloro substituent introduces steric bulk, requiring optimized ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.
  • Reactivity trade-offs : Compare with fluorinated analogs (e.g., 2-fluoro derivatives in ), where reduced steric bulk improves coupling yields.
  • Methodological adjustments : Use polar aprotic solvents (DMF/DMAc) and elevated temperatures (90–110°C) to overcome kinetic barriers .

Basic: What analytical techniques are critical for characterizing this boronic ester?

Answer:

  • NMR spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups), ¹¹B NMR (δ 28–32 ppm for dioxaborolane), and ¹³C NMR (δ 80–85 ppm for B-O-C).
  • Mass spectrometry : High-resolution MS (ESI/TOF) to confirm molecular ion [M+H]⁺ (theoretical m/z ~306.1).
  • HPLC : Purity analysis (≥95% by reverse-phase C18 column, MeCN/H₂O mobile phase) .

Advanced: How can solvent polarity and proticity affect boronate stability during cross-coupling?

Answer:

  • Polar aprotic solvents (THF, DMF): Stabilize boronate via Lewis acid-base interactions, enhancing reaction rates but risking protodeboronation in protic conditions.
  • Protic solvents (MeOH, H₂O): Accelerate hydrolysis of the dioxaborolane ring; avoid in aqueous Suzuki reactions.
  • Optimized protocol : Use anhydrous DMF with 2–5% H₂O to balance reactivity and stability, achieving >80% yield in aryl couplings .

Basic: What are the storage and handling precautions for this compound?

Answer:

  • Storage : Under inert gas (Ar) at –20°C in airtight, light-resistant containers. Desiccants (silica gel) prevent moisture ingress.
  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential boronate toxicity (see SDS guidelines in ).

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states to evaluate energy barriers for oxidative addition (Ar-Cl vs. Ar-Bpin).
  • Key insights : The 3-chloro group’s electron-withdrawing nature lowers LUMO energy at the aryl-Cl bond, favoring oxidative addition. Compare with 4-methoxy’s electron-donating effect using Gaussian09 with B3LYP/6-31G(d) basis set .

Basic: How to resolve contradictions in reported reaction yields for similar boronic esters?

Answer:

  • Variable factors : Catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. PCy₃), and substrate purity.
  • Troubleshooting :
    • Validate boronate purity via ¹¹B NMR.
    • Screen bases (KOAc vs. K₃PO₄) to mitigate protodeboronation.
    • Reference fluorinated analogs (e.g., ) to benchmark steric/electronic effects.

Advanced: What mechanistic studies elucidate hydrolytic degradation pathways of this compound?

Answer:

  • Kinetic studies : Monitor hydrolysis rates via ¹H NMR in D₂O/THF mixtures.
  • Degradation products : Identify 3-chloro-4-methoxybenzeneboronic acid and pinacol via LC-MS.
  • Stabilization strategies : Add Lewis acids (e.g., MgSO₄) to sequester water, extending shelf life .

Basic: What safety protocols are mandated for large-scale synthesis (>10 g)?

Answer:

  • Engineering controls : Use closed-system reactors and scrubbers for volatile byproducts (e.g., HCl).
  • Waste disposal : Neutralize boronate residues with aqueous NaOH (pH >10) before incineration.
  • PPE : Full-face respirators and chemical-resistant suits (per ).

Advanced: Can this boronate serve as a precursor for heterocyclic drug candidates?

Answer:

  • Applications : Suzuki couplings with pyridyl halides (e.g., 2-chloropyridine in ) yield biaryl motifs for kinase inhibitors.
  • Case study : Coupling with 5-bromo-2-methoxypyridine achieved 75% yield using Pd(OAc)₂/XPhos in toluene/H₂O (3:1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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